2-Amino-N-(2-methoxyethyl)acetamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDWCIPGZFGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696391 | |
| Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-70-6 | |
| Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Analytical Characterization of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride
Introduction
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a primary amine-containing acetamide derivative of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a hydrophilic methoxyethyl side chain and a reactive primary amine, render it a versatile building block for the synthesis of more complex molecular entities. Acetamide derivatives, as a class, are prevalent in medicinal chemistry, often serving as key intermediates or pharmacophores in the development of novel therapeutic agents. This guide provides a detailed overview of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight, and outlines a standard analytical workflow for its verification.
Core Physicochemical Properties
The precise molecular weight and formula of a compound are foundational to all subsequent research and development activities, from stoichiometric calculations in synthetic routes to the interpretation of bioassay data. For this compound, these core properties have been determined as follows.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculated |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Note: Predicted properties are based on the structural characteristics of the molecule and data for analogous compounds.
Analytical Verification of Molecular Weight
Ensuring the identity and purity of a research compound is paramount. High-resolution mass spectrometry (HRMS) is the gold standard for accurately determining the molecular weight of a compound, providing empirical validation of its elemental composition.
Experimental Workflow: Molecular Weight Verification by LC-HRMS
The following workflow outlines the process for confirming the molecular weight of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.
Caption: Workflow for Molecular Weight Verification.
Detailed Protocol for LC-HRMS Analysis
1. Rationale: This protocol is designed to separate the analyte from potential impurities using liquid chromatography and then determine its precise mass using high-resolution mass spectrometry. Electrospray ionization in positive mode is selected due to the presence of a basic primary amine, which is readily protonated.
2. Materials:
- This compound
- LC-MS grade water
- LC-MS grade methanol
- Calibrated high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®)
- C18 reverse-phase HPLC column
3. Procedure:
- Step 1: Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of LC-MS grade water and methanol. Vortex the solution to ensure the compound is fully dissolved. Transfer the solution to an appropriate autosampler vial.
- Step 2: Liquid Chromatography: Inject 1-5 µL of the sample onto a C18 column. Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). The formic acid aids in the protonation of the analyte.
- Step 3: Mass Spectrometry: The eluent from the LC is directed to the ESI source of the mass spectrometer, operating in positive ion mode. Acquire data in a full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
- Step 4: Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte. The expected ion will be the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of the free base (C₅H₁₂N₂O₂) is 132.0899 g/mol . Therefore, the expected m/z for the protonated molecule [C₅H₁₃N₂O₂]⁺ is 133.0977. Compare the experimentally observed m/z value with the theoretical value. A mass accuracy of less than 5 ppm provides high confidence in the elemental composition and, by extension, the identity of the compound.
Applications in Drug Development
The structural features of this compound make it a valuable starting material in medicinal chemistry. The primary amine serves as a key functional handle for derivatization, allowing for the introduction of various pharmacophoric groups through reactions such as amide bond formation, reductive amination, or arylation. The methoxyethyl group can influence the pharmacokinetic properties of the final compound, potentially improving solubility and metabolic stability. Acetamide-based structures are known to be present in a wide array of biologically active molecules, and this particular derivative offers a unique combination of functionalities for the exploration of new chemical space.
Conclusion
A thorough understanding of the fundamental properties of a chemical entity, beginning with its molecular weight, is a prerequisite for its successful application in research and development. This guide has established the molecular weight of this compound to be 168.62 g/mol and has provided a robust, self-validating analytical method for its confirmation. Adherence to such rigorous characterization ensures the integrity of experimental data and accelerates the journey from chemical synthesis to novel therapeutic discovery.
References
Sources
"2-Amino-N-(2-methoxyethyl)acetamide hydrochloride" solubility data
An In-depth Technical Guide to the Solubility of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the aqueous solubility of a compound is a cornerstone physicochemical property. It dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to the reliability of in vitro assay results. A compound with poor solubility can present significant challenges, leading to low bioavailability, increased development costs, and a higher risk of failure in later stages.[1]
As a hydrochloride salt of a primary amine, the compound is expected to exhibit favorable aqueous solubility, particularly in acidic to neutral conditions, due to the high polarity of the ammonium salt.[2] However, factors such as crystal lattice energy can significantly impact the dissolution of the solid form. Therefore, empirical determination is essential.
Physicochemical Characterization and Predicted Properties
Understanding the structure of this compound is fundamental to predicting its behavior. The molecule contains a primary amine, an amide, and an ether linkage—all of which can participate in hydrogen bonding, suggesting a predisposition for aqueous solubility. The hydrochloride salt form further enhances this by ensuring the primary amine is protonated and highly polar.
| Property | Value (Predicted/Calculated) | Rationale / Comparative Compound |
| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculated from structure. |
| Molecular Weight | 168.62 g/mol | Calculated from structure. |
| Parent Compound | 2-Amino-N-(2-methoxyethyl)acetamide | Free base form. |
| pKa (of primary amine) | ~8.2 | Based on the pKa of the structurally similar Glycinamide hydrochloride.[3][4] |
| Predicted Water Solubility | High | As a small molecule hydrochloride salt with multiple hydrogen bond donors/acceptors, high aqueous solubility is expected, similar to other amine hydrochlorides.[2][5] Glycinamide hydrochloride, a related parent structure, is highly soluble in water (1100 g/L).[4] |
| Predicted LogP | < 0 | The presence of polar functional groups and the ionic nature of the salt suggest a low octanol-water partition coefficient. Glycinamide has a calculated LogP of -1.570.[6] |
Guiding Principles: Thermodynamic vs. Kinetic Solubility
Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[1] It is the gold-standard measurement, typically determined using the shake-flask method over an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7][8] This value is critical for late-stage development and formulation.
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer.[3][9] The measurement is taken before equilibrium is reached. While less precise than thermodynamic solubility, its high-throughput nature makes it invaluable for screening large numbers of compounds in early discovery phases.[3][8][9]
For a foundational understanding of a new compound like this compound, determining the thermodynamic solubility is the recommended starting point.
Experimental Protocol: Thermodynamic Solubility Determination
This section details the gold-standard shake-flask method for determining the thermodynamic solubility of the target compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Causality Behind Experimental Choices:
-
Solvent Selection: Phosphate-buffered saline (PBS) at pH 7.4 is chosen as the primary solvent to mimic physiological conditions. Using buffers at different pH values (e.g., pH 2.0 and pH 6.8) is also recommended to understand the pH-dependent solubility profile, which is critical for predicting oral absorption.[1]
-
Equilibration Time: An incubation period of 24 hours is necessary to ensure that the solution reaches a true thermodynamic equilibrium between the dissolved solute and the excess solid material.[8] Shorter times may lead to an underestimation of the true solubility.
-
Temperature Control: The experiment is conducted at ambient room temperature (e.g., 25 °C), which must be kept constant and recorded, as solubility is temperature-dependent.
-
Quantification Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the chosen analytical method. Its selectivity and sensitivity allow for accurate quantification of the dissolved compound, distinguishing it from any potential impurities or degradants.[1]
Step-by-Step Methodology:
-
Preparation of Calibration Standards: a. Accurately prepare a 10 mg/mL stock solution of this compound in deionized water. b. Perform serial dilutions of the stock solution with the chosen buffer (e.g., PBS pH 7.4) to create a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL). This range is a starting point and may need adjustment based on the compound's solubility.
-
Sample Preparation: a. Add an excess amount of solid this compound (e.g., ~5 mg) to a glass vial. Using a significant excess ensures that a saturated solution is formed. b. Add a precise volume (e.g., 1.0 mL) of the desired buffer (e.g., PBS pH 7.4) to the vial. c. Prepare each sample in triplicate to ensure statistical validity.
-
Equilibration: a. Seal the vials securely. b. Place the vials on an orbital shaker or vial roller system. c. Agitate the samples at a constant speed at ambient temperature (25 °C) for 24 hours.[8]
-
Sample Clarification: a. After 24 hours, allow the vials to stand for 30 minutes to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved particles. Filtration is a critical step to ensure only the dissolved compound is measured.
-
Quantification by HPLC-UV: a. Dilute the clarified filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve. b. Inject the calibration standards onto the HPLC system to generate a standard curve (Peak Area vs. Concentration). c. Inject the diluted samples. d. Calculate the concentration of the compound in the filtrate using the linear regression equation from the calibration curve. e. Multiply the result by the dilution factor to determine the final solubility in mg/mL or µg/mL.
Visualizing the Workflow & Chemical Logic
A clear understanding of the experimental flow and the underlying chemical principles is paramount for successful execution.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: pH-Dependent Equilibrium of the Amine Salt.
Conclusion
While published solubility data for this compound is elusive, this guide provides the necessary framework and detailed protocols for its empirical determination. By applying the robust shake-flask method, researchers can generate high-quality, reliable thermodynamic solubility data. Understanding this key parameter is not merely an academic exercise; it is a critical step that informs the entire drug discovery and development pipeline, enabling more strategic, data-driven decisions and ultimately increasing the probability of success for promising therapeutic candidates.
References
-
PubChem. (n.d.). N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5557.
-
Wikipedia. (n.d.). Glycinamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]
-
University of Toronto. (2023). Experiment: Determination of Solubility Class. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Retrieved from [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(Ethylamino)-N-(2-methoxyethyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Glycinamide - Wikipedia [en.wikipedia.org]
- 4. Glycinamide hydrochloride | 1668-10-6 [chemicalbook.com]
- 5. 2 amino acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. Acetamide, 2-amino- (CAS 598-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1220029-79-7|N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 8. Glycinamide hydrochloride | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N~2~-bis[(4-methoxyphenyl)methyl]glycinamide | C18H22N2O3 | CID 10946965 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride: A Versatile Building Block for Modern Drug Discovery
Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of synthetic building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. It is with this focus on innovation and utility that we introduce 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride , a promising yet underexplored scaffold. This technical guide serves as a comprehensive introduction to this versatile building block, elucidating its synthetic accessibility, predictable reactivity, and potential applications in the generation of diverse compound libraries. By leveraging well-established chemical principles and drawing parallels with analogous structures, we present a compelling case for its adoption by researchers, scientists, and drug development professionals. The unique combination of a primary amine, a robust amide linker, and a flexible methoxyethyl side chain positions this molecule as a valuable asset in the medicinal chemist's toolbox.
Physicochemical Properties and Structural Attributes
The hydrochloride salt of 2-Amino-N-(2-methoxyethyl)acetamide is anticipated to be a stable, crystalline solid, lending itself to ease of handling and storage. While empirical data for this specific molecule is not widely available, we can infer its properties from structurally related compounds.
| Property | Estimated Value/Characteristic | Rationale / Comparative Compound |
| Molecular Formula | C₅H₁₃ClN₂O₂ | Based on chemical structure |
| Molecular Weight | 168.62 g/mol | Based on chemical structure |
| Appearance | White to off-white crystalline solid | Analogy with similar amino acid hydrochlorides |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | Presence of hydrophilic functional groups and salt form |
| Stability | Stable under standard laboratory conditions | Amide and ether linkages are generally robust |
Table 1: Predicted Physicochemical Properties of this compound.
The molecule's key structural features—a primary amine for diverse derivatization, an amide backbone common in bioactive molecules, and a methoxyethyl group that can influence solubility and engage in hydrogen bonding—are depicted in the workflow for its proposed synthesis.
A Plausible and Efficient Synthetic Pathway
The synthesis of this compound can be approached through a logical and scalable two-step process, beginning with readily available starting materials. This proposed synthesis is adapted from established methods for analogous N-substituted aminoacetamides.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Chloro-N-(2-methoxyethyl)acetamide
-
To a stirred solution of 2-methoxyethylamine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a non-protic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-(2-methoxyethyl)acetamide.
Causality Behind Experimental Choices: The use of a non-protic solvent prevents unwanted side reactions with the highly reactive chloroacetyl chloride. The addition at 0 °C controls the exothermicity of the acylation reaction. The aqueous workup effectively removes the base and any unreacted starting materials.
Step 2: Amination and Salt Formation to Yield this compound
-
Dissolve the crude 2-Chloro-N-(2-methoxyethyl)acetamide from Step 1 in a suitable solvent such as a concentrated solution of ammonia in methanol or aqueous ammonia.
-
Heat the mixture in a sealed pressure vessel at a temperature between 60-80 °C for 24-48 hours.
-
Monitor the conversion of the starting material by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting crude amine in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol).
-
To this solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford the final product.
Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The distinct chemical shifts of the protons on the amino, methylene, and methoxyethyl groups will confirm the structure, while the absence of signals from the chloro-precursor will indicate complete conversion.
Caption: Proposed two-step synthesis of the target compound.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The primary amine of this compound serves as a versatile handle for a multitude of synthetic transformations, making it an ideal starting point for the construction of diverse molecular architectures.
N-Acylation and N-Sulfonylation
The primary amine can readily undergo acylation with a wide array of carboxylic acids (using standard coupling agents like HATU or EDC), acid chlorides, or acid anhydrides. Similarly, reaction with sulfonyl chlorides provides access to sulfonamides, a privileged functional group in medicinal chemistry.
N-Alkylation and Reductive Amination
Direct N-alkylation with alkyl halides can be achieved, though with a risk of over-alkylation. A more controlled approach is reductive amination with aldehydes or ketones.[1] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding secondary or tertiary amine.[1]
Caption: Key reactions of the primary amine moiety.
Applications in Drug Discovery: A Scaffold for Innovation
The structural features of this compound make it an attractive building block for several areas of drug discovery.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal starting point for FBDD campaigns.
-
Linker Chemistry: The dual functionality allows it to act as a linker in the development of molecules such as PROTACs (PROteolysis TArgeting Chimeras), where precise spatial arrangement of two different binding moieties is crucial.
-
Peptidomimetics: Incorporation of this building block into peptide sequences can impart favorable properties such as increased metabolic stability and altered conformational preferences.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. Based on data for analogous compounds, it should be considered as a potential skin and eye irritant.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Storage: Keep the container tightly closed in a dry and cool place.
Conclusion
This compound represents a novel and highly versatile building block with significant potential for accelerating drug discovery efforts. Its straightforward synthesis, predictable reactivity, and desirable structural motifs provide a solid foundation for the creation of diverse and innovative compound libraries. This guide has outlined its fundamental properties and potential applications, and it is our hope that it will inspire further exploration and adoption of this promising scaffold by the scientific community.
References
-
Chemistry LibreTexts. (2019). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Purification of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
Foreword: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride, a versatile building block in medicinal chemistry, is no exception. Its purification is a critical step to ensure the integrity of downstream synthetic transformations and the safety profile of the final drug candidate. This document provides a comprehensive guide to the purification of this compound, grounded in fundamental chemical principles and supported by established laboratory practices. We will delve into the rationale behind method selection, provide detailed protocols, and offer insights into troubleshooting common challenges.
Understanding the Impurity Profile: A Synthesis-Based Approach
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound typically proceeds through the amidation of a protected glycine derivative with 2-methoxyethylamine, followed by deprotection. A common synthetic route involves the reaction of chloroacetyl chloride with 2-methoxyethylamine, followed by amination.
This synthetic pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual chloroacetyl chloride, 2-methoxyethylamine, or protected glycine.
-
Reagents and Catalysts: Coupling agents (e.g., HOBt, EDC), bases (e.g., triethylamine), and their corresponding salts.
-
Byproducts of the Reaction: Including dimerized or oligomerized species.
-
Solvents: Residual solvents used in the synthesis and workup.
A logical workflow for purification is essential for systematically removing these impurities.
Figure 1: A generalized workflow for the purification of this compound.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. For a hydrochloride salt like 2-Amino-N-(2-methoxyethyl)acetamide, which is polar, a polar protic solvent is often a good starting point.
Solvent Selection: A Data-Informed Approach
The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on data from structurally similar compounds, we can infer a suitable solubility profile. For instance, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is soluble in methanol and practically insoluble in water[1]. This suggests that short-chain alcohols are promising candidates.
| Solvent | Predicted Solubility of this compound | Rationale |
| Methanol | High | The polar protic nature of methanol can effectively solvate the hydrochloride salt. |
| Ethanol | Moderate to High | Similar to methanol, but the slightly longer alkyl chain may reduce solubility. |
| Isopropanol | Moderate | Offers a good balance for inducing crystallization upon cooling. |
| Water | Low to Moderate | While it's a hydrochloride salt, the organic backbone may limit aqueous solubility.[1] |
| Diethyl Ether | Very Low | A non-polar solvent, suitable as an anti-solvent. |
| Ethyl Acetate | Very Low | A moderately polar aprotic solvent, also a good candidate for an anti-solvent.[2][3] |
Protocol 1: Single-Solvent Recrystallization from Isopropanol
Rationale: Isopropanol often provides a desirable solubility gradient for polar compounds, allowing for good recovery of pure crystals upon cooling.
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Recrystallization using Methanol and Diethyl Ether
Rationale: This method is particularly useful when the compound is highly soluble in a solvent even at low temperatures. The addition of an "anti-solvent" in which the compound is insoluble dramatically reduces its solubility, inducing crystallization. A similar procedure is effective for related compounds[4].
Procedure:
-
Dissolve the crude product in the minimum amount of warm methanol in an Erlenmeyer flask.
-
While stirring, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Figure 2: Decision process for selecting a recrystallization method.
Column Chromatography: For High-Purity Requirements
When recrystallization fails to remove closely related impurities, column chromatography is the method of choice. Given the polar nature of the hydrochloride salt, a polar stationary phase like silica gel can be effective, though care must be taken.
Rationale for Reverse-Phase Chromatography: The hydrochloride salt may interact strongly with acidic silica gel. Reverse-phase chromatography on a C18-functionalized silica gel offers an excellent alternative. The polar compound will have a weak affinity for the non-polar stationary phase and will elute with a highly aqueous mobile phase. Non-polar impurities will be strongly retained.
Protocol 3: Reverse-Phase Flash Chromatography
Stationary Phase: C18-functionalized silica gel.
Mobile Phase: A gradient of methanol in water. A small amount of a volatile acid like formic acid or trifluoroacetic acid can be added to the mobile phase to improve peak shape, though this will require subsequent removal.
Procedure:
-
Prepare a column packed with C18 silica gel, equilibrated with water.
-
Dissolve the crude or partially purified product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol).
-
Adsorb the sample onto a small amount of C18 silica gel and allow the solvent to evaporate. This "dry loading" method often results in better separation.
-
Carefully add the dried sample to the top of the column.
-
Elute the column with a gradient, starting with 100% water and gradually increasing the proportion of methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Purity Assessment: The Final Verdict
The purity of the final product should be rigorously assessed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound.[5][6] The presence of any impurities will be evident as separate peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.
An application note for a similar compound shows that ion chromatography can be used to quantify impurities like residual starting materials and inorganic cations with high sensitivity.[7][8]
Safety Precautions
Standard laboratory safety protocols should be followed when handling this compound and the solvents used in its purification.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.[9][10][12]
References
-
Milkowski, J. D., Veber, D. F., & Hirschmann, R. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Retrieved from [Link]
- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents. (n.d.).
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Patsnap Eureka. (n.d.). Retrieved from [Link]
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents. (n.d.).
- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents. (n.d.).
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97% - Thermo Fisher Scientific. (n.d.). Retrieved from [Link]
-
2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]
-
The Solubility of Proteins in Organic Solvents. - SciSpace. (n.d.). Retrieved from [Link]
-
proper use of amino column - Chromatography Forum. (2009, March 31). Retrieved from [Link]
-
(PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION - ResearchGate. (2020, August 25). Retrieved from [Link]
-
Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30). Retrieved from [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. metrohm.com [metrohm.com]
- 8. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Application Note & Protocols: 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride as a Novel Hydrophilic Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] The choice of a chemical linker to bridge the biomolecule and a payload (such as a drug, dye, or surface) is critical to the success of the resulting conjugate. This document introduces 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride as a potential short-chain, hydrophilic linker. While not yet widely documented in scientific literature for this specific application, its chemical structure—possessing a terminal primary amine for conjugation and a methoxyethyl group to enhance water solubility—makes it a compelling candidate for bioconjugation strategies aimed at improving the aqueous solubility and reducing aggregation of bioconjugates.[2][] This guide provides a theoretical framework, detailed experimental protocols, and the scientific rationale for its use.
Introduction to Linker Chemistry in Bioconjugation
The linker in a bioconjugate is more than just a spacer; it is a critical component that influences the overall physicochemical properties, stability, and biological activity of the final construct.[4] Key functions of a linker include:
-
Providing a stable covalent connection: Ensuring the integrity of the conjugate under physiological conditions.
-
Controlling spatial orientation: Maintaining the necessary distance between the conjugated molecules to preserve their individual functions.
-
Modulating solubility and aggregation: The hydrophilicity or hydrophobicity of the linker can significantly impact the solubility of the entire conjugate, which is particularly important when working with hydrophobic payloads.[][5]
Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are increasingly favored in drug development, especially for Antibody-Drug Conjugates (ADCs), as they can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially lead to more favorable pharmacokinetic profiles.[2][][6] this compound presents itself as a simple, non-PEGylated hydrophilic linker. Its primary amine allows for straightforward conjugation via well-established amide bond formation chemistry.
Properties and Rationale for Use
Chemical Structure and Properties
This compound is a small molecule featuring a terminal primary amine, making it amenable to common bioconjugation reactions. The hydrochloride salt form enhances its stability and solubility in aqueous buffers.
| Property | Value | Source/Rationale |
| Molecular Formula | C₅H₁₃ClN₂O₂ | PubChem (for the free base) |
| Molecular Weight | 168.62 g/mol | PubChem (for the hydrochloride salt) |
| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH-), Ether (-O-) | Chemical Structure Analysis |
| Predicted Solubility | High in aqueous solutions | Presence of ether and amine groups, and hydrochloride salt form |
| Reactive Handle | Primary Amine | Reacts with electrophiles like NHS esters to form stable amide bonds.[7][8] |
Note: As this specific molecule is not extensively characterized in the literature as a bioconjugation linker, some properties are inferred from its structure and data on similar molecules.
Rationale for Application in Bioconjugation
The primary amine of 2-Amino-N-(2-methoxyethyl)acetamide serves as an excellent nucleophile for reaction with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond.[7] This is one of the most widely used and reliable reactions in bioconjugation.[8] The methoxyethyl group is expected to impart hydrophilicity to the linker, which can be advantageous in several ways:
-
Improved Solubility: Helps to solubilize hydrophobic payloads, preventing aggregation of the final bioconjugate.[2][]
-
Reduced Non-Specific Binding: The hydrophilic nature can minimize non-specific interactions with other proteins or surfaces.
-
Defined Length: As a small molecule, it provides a short, well-defined spacer arm between the conjugated molecules.
Experimental Design & Workflow
The use of this compound as a linker typically involves a two-stage process. First, the biomolecule (e.g., a protein) or a surface is functionalized with an amine-reactive group. Second, the amine-containing linker is added to react with this group.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. purepeg.com [purepeg.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Note: Mass Spectrometric Characterization of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride, a small molecule of interest in pharmaceutical and chemical research. Recognizing the limited availability of specific mass spectral data for this compound, this document outlines a robust analytical strategy employing Electrospray Ionization (ESI) mass spectrometry. We present a detailed, step-by-step protocol for sample preparation, delineate optimal instrument parameters, and propose a scientifically grounded, predicted fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.
Introduction
2-Amino-N-(2-methoxyethyl)acetamide is a functionalized amino acid amide derivative. Its hydrochloride salt form ensures stability and solubility, making it a common state for handling and formulation. Accurate characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, identity, and stability. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities from minimal sample amounts.[1] This document details the theoretical and practical considerations for the analysis of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method. For the free base, 2-Amino-N-(2-methoxyethyl)acetamide, the key properties are:
| Property | Value | Source |
| Molecular Formula | C5H12N2O2 | - |
| Monoisotopic Mass | 132.0899 g/mol | - |
| Molecular Weight | 132.16 g/mol | - |
The hydrochloride salt form will dissociate in solution, and the mass spectrometer will analyze the protonated free base.
Rationale for Analytical Approach: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the ionization technique of choice for 2-Amino-N-(2-methoxyethyl)acetamide due to its polar nature and the presence of a basic primary amine group.[2][3] ESI is a soft ionization method that typically generates intact protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[2][3] The primary amine is readily protonated in the acidic mobile phases commonly used in reverse-phase liquid chromatography, making it highly amenable to positive-ion mode ESI.[4][5]
Detailed Experimental Protocols
Sample Preparation
The presence of the hydrochloride salt necessitates careful sample preparation to avoid interference with the ionization process. Non-volatile salts can suppress the analyte signal and contaminate the mass spectrometer.[6][7]
Protocol:
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. The optimal concentration may require some empirical determination based on instrument sensitivity.
-
Acidification (Optional but Recommended): To promote protonation, add 0.1% formic acid to the final working solution. Formic acid is a volatile acid compatible with ESI-MS that enhances the formation of [M+H]+ ions.[6]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]
Instrumentation and Data Acquisition
The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The primary amine is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the ESI droplets. |
| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation. |
| Nebulizer Pressure | 30 - 45 psi | Promotes the formation of a fine aerosol. |
| Scan Range (MS1) | m/z 50 - 500 | To detect the precursor ion and potential low-mass fragments. |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and obtain structural information. |
Predicted Mass Spectrum and Fragmentation
Precursor Ion
In positive ion mode ESI, 2-Amino-N-(2-methoxyethyl)acetamide will be observed as its protonated form, [M+H]+.
Expected m/z of [M+H]+ = 133.0972
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is predicted to yield several characteristic fragment ions. The fragmentation is likely to be directed by the charge on the primary amine and involve cleavages at the amide bond and the ether linkage.
Key Predicted Fragmentations:
-
Loss of Ammonia (NH3): A common fragmentation pathway for primary amines can lead to the loss of a neutral ammonia molecule.
-
Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to either a b-ion or a y-ion type fragment.
-
Ether Bond Cleavage: The C-O bond in the methoxyethyl group is another potential site of fragmentation.
Caption: Predicted fragmentation of protonated 2-Amino-N-(2-methoxyethyl)acetamide.
Experimental Workflow Overview
The overall process from sample receipt to data interpretation follows a logical sequence to ensure data quality and integrity.
Caption: General experimental workflow for MS analysis.
Data Presentation
The predicted key ions from the MS/MS analysis of this compound are summarized below.
| Predicted m/z | Proposed Formula | Proposed Fragment Structure/Loss |
| 133.0972 | [C5H13N2O2]+ | [M+H]+ |
| 116.0706 | [C5H10NO2]+ | [M+H - NH3]+ |
| 74.0600 | [C3H8NO]+ | [CH2NHCOCH2CH2OCH3]+ |
| 59.0495 | [C2H7O]+ | [CH2CH2OCH3]+ |
| 44.0495 | [C2H6N]+ | [CH2NH2]+ |
Troubleshooting and Key Considerations
-
Salt Interference: If signal suppression is observed, consider using a short liquid chromatography (LC) method with a divert valve to direct the initial salt-containing eluent to waste.[7]
-
Adduct Formation: In the presence of sodium or potassium salts, [M+Na]+ and [M+K]+ adducts may be observed. These can be minimized by using high-purity solvents and clean glassware.
-
In-source Fragmentation: If significant fragmentation is observed in the MS1 spectrum, reduce the capillary voltage or cone voltage to decrease the energy imparted to the ions in the source region.
-
Protonation Site: While the primary amine is the most likely site of protonation, protonation can also occur on the amide oxygen or the ether oxygen, potentially leading to alternative fragmentation pathways.
Conclusion
This application note provides a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. By employing positive mode Electrospray Ionization, researchers can readily obtain the molecular weight of the free base. Tandem mass spectrometry, guided by the predicted fragmentation pathways outlined herein, will enable confident structural confirmation. The protocols and considerations presented are designed to be a valuable resource for scientists engaged in the characterization of this and similar small molecules.
References
-
National Center for Biotechnology Information. (n.d.). 2-amino-N-methylacetamide hydrochloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST WebBook. Retrieved from [Link]
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Oss, M., Kruve, A., Herodes, K., & Leito, I. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry, 82(7), 2865–2872.
-
National Center for Biotechnology Information. (n.d.). N-(2-methoxyethyl)acetamide. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]
-
University of California, Davis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
- Kameyama, A., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1754–1764.
- de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(5), 563-577.
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-amino-. NIST WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-amino-N-ethylacetamide hydrochloride. PubChem. Retrieved from [Link]
-
Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
Application Notes and Protocols for the Functionalization of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the key functionalization reactions of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride. This versatile building block possesses a reactive primary amine, offering a strategic entry point for the synthesis of diverse molecular scaffolds. We present detailed protocols, mechanistic insights, and field-proven advice for three principal classes of reactions: N-Acylation, N-Alkylation, and Reductive Amination. The causality behind experimental choices is explained to ensure robust and reproducible outcomes. All protocols are designed as self-validating systems, supported by authoritative citations from peer-reviewed literature.
Introduction: The Strategic Value of a Versatile Building Block
This compound is a bifunctional molecule featuring a primary aliphatic amine and a secondary amide. The primary amine serves as the principal reactive handle for synthetic elaboration. Its hydrochloride salt form ensures stability and enhances shelf-life, but necessitates the use of a base to liberate the nucleophilic free amine for reaction. The methoxyethyl amide moiety can influence solubility and pharmacokinetic properties in derivative compounds, making this an attractive starting material for generating libraries of compounds in drug discovery programs.[1]
The core utility of this reagent lies in the selective modification of the terminal amino group. This guide will focus on the three most common and powerful transformations to achieve this, providing both the "how" and the "why" for each procedure.
Core Functionalization Strategies: A Mechanistic Overview
The primary amine of 2-Amino-N-(2-methoxyethyl)acetamide is a potent nucleophile once deprotonated. This reactivity is harnessed in several fundamental organic transformations.
Caption: Key functionalization pathways for 2-Amino-N-(2-methoxyethyl)acetamide.
N-Acylation: Formation of Amide Bonds
The most robust and widely used functionalization is the acylation of the primary amine to form a new, more complex amide. This reaction is central to the synthesis of peptides, peptidomimetics, and a vast array of pharmacologically active molecules.[2][3] The reaction can be achieved using either pre-activated carboxylic acid derivatives (like acyl chlorides) or by activating a carboxylic acid in situ with a coupling reagent.
Causality and Experimental Choices
-
Starting Material: The hydrochloride salt must be neutralized. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in stoichiometric amounts (at least 2 equivalents when reacting with an acyl chloride, 1 for the salt and 1 to quench the HCl byproduct).
-
Method A: Acyl Halides: This is a direct and often high-yielding method. The high reactivity of acyl halides means reactions are typically fast and can be run at low temperatures (0 °C to room temperature) to minimize side reactions. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard.
-
Method B: Carboxylic Acid Coupling: This is a milder and more versatile approach, suitable for sensitive substrates. A "coupling reagent" is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[4][5] Common coupling agents fall into two main categories:
-
Carbodiimides: (e.g., DCC, EDC). These reagents form an O-acylisourea intermediate. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
Uronium/Phosphonium Salts: (e.g., HATU, HBTU, PyBOP). These are highly efficient reagents that form activated esters, often leading to faster reactions, higher yields, and less epimerization with chiral substrates.[] They are typically used with a base like DIPEA.
-
Protocol: N-Acylation with a Carboxylic Acid using HATU
This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF.
-
Reagent Addition: Add this compound (1.1 eq) and HATU (1.1 eq) to the flask.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The extra equivalent of base ensures the reaction medium remains basic, which is optimal for HATU-mediated couplings.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Equivalents (Amine) | 1.1 eq | A slight excess ensures complete consumption of the potentially more valuable carboxylic acid. |
| Equivalents (HATU) | 1.1 eq | Ensures efficient activation of the carboxylic acid. |
| Equivalents (DIPEA) | 3.0 eq | 1 eq to neutralize the HCl salt, 2 eq for the coupling reaction mechanism. |
| Solvent | Anhydrous DMF | Excellent solvent for all reactants and facilitates the reaction. |
| Temperature | 0 °C to RT | Initial cooling controls any exotherm, while RT provides sufficient energy for the reaction. |
| Work-up | Aqueous NaHCO₃ wash | Removes acidic components and water-soluble byproducts. |
Reductive Amination: Forming Secondary Amines
Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds. It proceeds in two stages: the initial reaction between the primary amine and a carbonyl compound (aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding secondary amine.[7][8] This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.[7]
Causality and Experimental Choices
-
Mechanism: The reaction is typically performed in one pot. The formation of the imine is a reversible equilibrium reaction, often catalyzed by mild acid. To drive the reaction forward, the imine is reduced as it is formed.
-
Reducing Agent: The choice of reducing agent is critical. It must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[9] It is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions. The reaction is often catalyzed by the acetic acid byproduct generated during the reaction.
-
Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation.[10] It is effective but highly toxic (releases HCN gas under acidic conditions), requiring careful handling.
-
-
Solvent: Aprotic solvents that can dissolve both the reactants and the reducing agent are preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are very common.[9]
Caption: General mechanism of Reductive Amination.
Protocol: Reductive Amination with an Aldehyde using STAB
Materials:
-
This compound
-
Aldehyde of interest (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add TEA or DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine in situ.
-
Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the suspension.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude product via flash column chromatography and characterize by NMR and MS.
| Reagent | Equivalents | Rationale |
| Aldehyde | 1.0 - 1.2 eq | A slight excess can help drive the imine formation equilibrium. |
| Base (TEA/DIPEA) | 1.1 eq | To neutralize the hydrochloride salt and generate the free amine. |
| STAB | 1.5 eq | A moderate excess ensures the complete reduction of the imine intermediate. |
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. However, for primary amines, it suffers from a significant drawback: polyalkylation.[11] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. Therefore, this method is best employed when polyalkylation is desired or when using a large excess of the primary amine, which is often impractical.
Causality and Experimental Choices
-
Reactivity: The reaction follows an Sₙ2 mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide. The reactivity of the halide is I > Br > Cl.
-
Controlling Polyalkylation: This is the primary challenge. Strategies include:
-
Using a large excess of the amine starting material.
-
Employing bulky alkylating agents that sterically hinder a second alkylation.
-
Using protecting group strategies (e.g., forming a sulfonamide, alkylating, then deprotecting), though this adds steps to the synthesis.[11]
-
-
Base: At least two equivalents of a base are required: one to deprotonate the starting amine hydrochloride and another to scavenge the HX acid produced during the reaction. A non-nucleophilic base like K₂CO₃ or DIPEA is suitable.
Protocol: Mono-N-Alkylation (Illustrative Example)
Note: This protocol is provided for illustrative purposes. For selective mono-alkylation, Reductive Amination is the superior method.
Materials:
-
This compound
-
Alkyl bromide (R-Br)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or DMF
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.5 eq).
-
Solvent and Reagent: Add anhydrous acetonitrile. Add the alkyl bromide (1.0 eq).
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting mixture of unreacted starting material, mono-alkylated, and di-alkylated product will require careful purification by flash column chromatography.
Conclusion
This compound is a valuable and adaptable synthetic intermediate. Mastery of its functionalization is achieved through a clear understanding of the reactivity of its primary amine. For the synthesis of complex amides, HATU-mediated coupling offers a reliable and high-yielding route. For the clean and selective synthesis of secondary amines, reductive amination with STAB is the method of choice, circumventing the selectivity issues inherent in direct alkylation. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate their synthetic and drug discovery endeavors.
References
- Title: Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Source: Google Patents (EP2621894B1).
- Title: Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Source: Google Patents (CN103124721B).
-
Title: Synthesis of N-Alkyl Amino Acids. Source: Monash University. URL: [Link]
-
Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL: [Link]
-
Title: N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Source: MDPI. URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL: [Link]
-
Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Source: PMC - NIH. URL: [Link]
-
Title: Reductive amination. Source: Wikipedia. URL: [Link]
-
Title: N-(2-Aminoethyl)acetamide. Source: MySkinRecipes. URL: [Link]
-
Title: Reductive Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Amino acids and amide bond formation. Source: YouTube. URL: [Link]
Sources
- 1. N-(2-Aminoethyl)acetamide [myskinrecipes.com]
- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 5. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride. This molecule is a critical intermediate in the synthesis of various active pharmaceutical ingredients, including Ranolazine.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.
Introduction: Navigating the Synthesis Pathway
The synthesis of this compound is typically a multi-step process. A common and effective route involves the coupling of an N-protected glycine derivative with 2-methoxyethylamine, followed by the removal of the protecting group and subsequent formation of the hydrochloride salt. The efficiency of each step is crucial for the overall yield and purity of the final product. This guide will address potential challenges in this synthetic sequence in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: The Amide Coupling Reaction
The formation of the amide bond between N-protected glycine and 2-methoxyethylamine is the cornerstone of this synthesis. Success here dictates the quality of the material proceeding to the deprotection step.
Question 1: I am observing low yields in the amide coupling step between N-Boc-glycine and 2-methoxyethylamine. What are the likely causes and how can I improve the yield?
Answer: Low yields in amide coupling reactions are a frequent challenge and can stem from several factors.[4] Let's break down the potential issues and solutions:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid of N-Boc-glycine must be activated to react with the amine. If the activation is incomplete, the reaction will not proceed to completion.
-
Causality: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable.
-
Solution: The addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These additives react with the O-acylisourea to form a more stable active ester, which then efficiently acylates the amine. This two-step activation minimizes side reactions and often improves yields.[4] For challenging couplings, stronger activating agents like HATU or HBTU can be employed.[5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a critical role.
-
Causality: Amide coupling is often an exothermic process. Running the reaction at too high a temperature can lead to side reactions and degradation of reagents. The solvent must be able to dissolve all reactants and should be inert to the reaction conditions.
-
Solution:
-
Temperature Control: Initiate the reaction at 0 °C, especially during the addition of the coupling reagent, and then allow it to warm to room temperature.
-
Solvent Choice: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for amide coupling.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine (2-methoxyethylamine) and coupling reagent relative to the carboxylic acid (N-Boc-glycine) can drive the reaction to completion.[7]
-
-
-
Purity of Reactants: Impurities in your starting materials can interfere with the reaction.
-
Causality: For instance, any residual acid in the 2-methoxyethylamine can neutralize the base or react with the coupling agent.
-
Solution: Ensure all reactants are of high purity and are properly stored. 2-methoxyethylamine should be distilled if its purity is questionable.
-
Question 2: I am seeing a significant amount of a byproduct that I suspect is an N-acylurea. How can I prevent its formation?
Answer: The formation of an N-acylurea byproduct is a classic issue when using carbodiimide coupling reagents like DCC or EDC.
-
Causality: This byproduct arises from the rearrangement of the O-acylisourea intermediate, which is an intramolecular acyl transfer. This pathway becomes more favorable if the O-acylisourea does not react quickly with the amine.
-
Solution:
-
Use of Additives: As mentioned previously, the use of HOBt or NHS is the most effective way to mitigate this side reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.
-
Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid, amine, and HOBt/NHS. This ensures that the trapping agent is immediately available to react with the O-acylisourea as it is formed.
-
Section 2: The Deprotection Step
The removal of the N-protecting group (commonly Boc) is the final step before isolating the desired product as its hydrochloride salt.
Question 3: My N-Boc deprotection with hydrochloric acid is sluggish and gives a low yield of the final product. What can I do to optimize this step?
Answer: Incomplete or low-yielding Boc deprotection can be frustrating. Here are the key parameters to consider for a successful deprotection:
-
Choice and Concentration of Acid: While various acids can be used for Boc deprotection, hydrochloric acid is ideal for this synthesis as it directly furnishes the desired hydrochloride salt.[8][9]
-
Causality: The Boc group is cleaved under acidic conditions via protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and water.[9][10] The strength and concentration of the acid directly influence the rate of this cleavage.
-
Solution: Using a solution of HCl in an organic solvent is generally more effective than aqueous HCl for this substrate. A 4M solution of HCl in dioxane or diethyl ether is a standard and highly effective reagent for this purpose.[11] This ensures anhydrous conditions and facilitates the precipitation of the hydrochloride salt.
-
-
Reaction Temperature and Time:
-
Causality: Like most chemical reactions, the rate of deprotection is temperature-dependent.
-
Solution: If the reaction is slow at room temperature, gentle heating to 40-50 °C can significantly accelerate the process.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential degradation from prolonged exposure to strong acid.
-
-
Solvent:
-
Causality: The solvent must be compatible with the acidic conditions and should allow for the precipitation of the product if desired.
-
Solution: Besides dioxane and ether, solvents like methanol or ethyl acetate can also be used.[12][13][14] The choice of solvent can influence the solubility of the starting material and the final product, affecting both the reaction rate and the ease of isolation.
-
Section 3: Purification and Isolation
Obtaining a high-purity product is paramount, especially in pharmaceutical applications.
Question 4: I am having difficulty purifying the final this compound. What are the best methods for isolation and purification?
Answer: The purification strategy for this water-soluble hydrochloride salt requires careful consideration.
-
Crystallization: This is the most common and effective method for purifying the final product.
-
Causality: The hydrochloride salt often has good crystallinity and will precipitate from a suitable solvent system.
-
Solution: After the deprotection step, the reaction mixture can be concentrated, and an anti-solvent can be added to induce crystallization. Common solvent/anti-solvent systems include methanol/acetone, ethanol/diethyl ether, or isopropanol/ethyl acetate.[12][15] The crude product can be recrystallized from these systems to achieve high purity. Washing the filtered solid with a cold, non-polar solvent like acetone or diethyl ether can help remove residual impurities.[12]
-
-
Work-up Procedure: A well-designed work-up can significantly simplify the final purification.
-
Causality: After the coupling reaction, unreacted starting materials and byproducts from the coupling reagents need to be removed.
-
Solution: A typical aqueous work-up for the protected intermediate involves washing the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove unreacted amine, a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt/NHS, and finally with brine.[8] This ensures that the material taken into the deprotection step is already of high purity.
-
Experimental Protocols
Protocol 1: Amide Coupling of N-Boc-glycine and 2-methoxyethylamine
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (1.0 eq) and anhydrous DCM.
-
Add 2-methoxyethylamine (1.1 eq) and HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of EDC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-(2-methoxyethyl)acetamide.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-2-amino-N-(2-methoxyethyl)acetamide from the previous step in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in dioxane (2-3 eq) with stirring.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete as indicated by TLC or LC-MS.
-
If the product precipitates, filter the solid and wash with a cold anti-solvent (e.g., diethyl ether or acetone).
-
If the product remains in solution, concentrate the mixture under reduced pressure and triturate the residue with an anti-solvent to induce precipitation.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to obtain this compound.
Data Summary
| Step | Key Parameters | Recommended Conditions | Expected Outcome |
| Amide Coupling | Coupling Reagent | EDC/HOBt or HATU | High conversion to the amide |
| Solvent | Anhydrous DCM or DMF | Good solubility of reactants | |
| Temperature | 0 °C to room temperature | Minimized side reactions | |
| Deprotection | Reagent | 4M HCl in Dioxane | Efficient Boc removal |
| Temperature | Room temperature to 50 °C | Complete deprotection | |
| Purification | Method | Crystallization | High purity solid product |
| Solvent System | Methanol/Acetone or Ethanol/Ether | Crystalline hydrochloride salt |
Visualizations
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Coupling Yield
Caption: A decision tree for troubleshooting low yields in the amide coupling step.
References
- WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Patsnap Eureka. [Link]
-
L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. [Link]
- Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride.
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- US20110151258A1 - Preparation of ranolazine.
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC - NIH. [Link]
- CN104276964A - Preparation method of Boc-glycine.
-
WO/2010/023687 PREPARATION OF RANOLAZINE, ITS SALTS AND INTERMEDIATES THEREOF. WIPO Patentscope. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
amide coupling help. Reddit. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Chemistry of Esters. [Link]
-
(A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. [Link]
-
A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. ResearchGate. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. [Link]
- CN1915982A - Method for synthesizing Ranolazine.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
Sources
- 1. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. rsc.org [rsc.org]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. xray.uky.edu [xray.uky.edu]
- 15. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this highly polar intermediate. Due to its structure—featuring a primary amine, a secondary amide, and an ether linkage—this molecule presents a unique set of purification hurdles stemming from its high polarity, basicity, and significant water solubility. This document provides troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of this compound.
Q1: What are the primary purification challenges associated with this compound?
A1: The main challenges arise from the compound's physicochemical properties:
-
High Polarity: The combination of amine, amide, and ether functional groups makes the molecule highly polar and very soluble in water and other polar solvents like methanol and ethanol. This complicates extraction from aqueous reaction media and makes standard reversed-phase chromatography inefficient.
-
Basicity of the Primary Amine: The free primary amine is basic and can strongly interact with the acidic silanol groups on standard silica gel, leading to significant peak tailing, irreversible adsorption, and potential on-column degradation during normal-phase chromatography.[1]
-
Hygroscopic Nature: As a hydrochloride salt of a small, polar molecule, it is often hygroscopic, making it difficult to handle and weigh accurately. It is crucial to store it in a dry, cool, and well-ventilated place.[2]
-
Crystallization Difficulties: The high solubility in polar solvents can make crystallization challenging. The compound may "oil out" or require a specific combination of solvents (a primary solvent and an anti-solvent) to induce precipitation.[3]
Q2: My product is stuck in the aqueous layer after the reaction work-up. How can I efficiently extract the free base form?
A2: This is a common issue due to the compound's high water solubility. Standard extraction with solvents like ethyl acetate may be ineffective.
-
Mechanism: To extract the free base, you must first neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH) to deprotonate the ammonium salt. Then, use a more polar solvent or a continuous extraction setup.
-
Troubleshooting Steps:
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase and reduces the solubility of the organic compound, driving it into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like a mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1 DCM/IPA) or perform multiple extractions with DCM.
-
Continuous Liquid-Liquid Extraction: For stubborn cases, a continuous extraction apparatus (e.g., a perforator) using a water-immiscible solvent like DCM over several hours is highly effective.
-
Q3: I'm seeing severe peak tailing and poor recovery when using standard silica gel flash chromatography. What's wrong?
A3: The issue is the acid-base interaction between your basic amine and the acidic silica gel.[1] The lone pair on the nitrogen atom coordinates strongly to the acidic protons of the silanol groups (Si-OH) on the silica surface.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., DCM/MeOH/Et₃N). This will compete with your product for binding to the silica, resulting in more symmetrical peaks and better recovery.[4]
-
-
Solution 2: Use a Different Stationary Phase:
-
Basic Alumina: Alumina is basic and is an excellent alternative for purifying basic compounds.
-
Amine-Treated Silica: Pre-functionalized, amine-treated silica columns are commercially available and designed specifically for this purpose.
-
Reversed-Phase C18 Silica: While less common for flash purification of polar compounds, it can be effective if the right mobile phase (e.g., water/acetonitrile with a pH modifier) is used. At a high pH, the amine will be in its free-base form, making it more lipophilic and more likely to be retained.[1]
-
Q4: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the solvent is removed too quickly.
-
Causality & Troubleshooting:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of ordered crystal nuclei.
-
Use a More Dilute Solution: The concentration of your compound might be too high. Add a small amount of the primary solvent to the oiled-out mixture, heat to redissolve, and attempt to recrystallize again.
-
Change the Solvent System: The chosen solvent may be too good a solvent. A common technique is to dissolve the compound in a minimal amount of a good solvent (e.g., methanol or isopropanol) and then slowly add a poor solvent (an "anti-solvent" like diethyl ether, ethyl acetate, or acetone) dropwise until turbidity persists.[5] This controlled precipitation often yields crystalline material.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q5: What is the best way to form the hydrochloride salt from the free base to ensure a solid, filterable product?
A5: The key is to use an anhydrous system to avoid introducing water, which can inhibit crystallization.[3]
-
Recommended Method: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Then, add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in dioxane, or HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Why this works: The salt is generally much less soluble in these organic solvents than the free base. Using an anhydrous acid source prevents the formation of a highly soluble hydrated salt, promoting the precipitation of a clean, solid product.[3][5]
Optimized Purification Protocols
Here are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization from a Solvent/Anti-Solvent System
This protocol is ideal for purifying crude material that is >85% pure and aims to remove minor, less polar or more polar impurities.
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude hydrochloride salt in the minimum amount of a hot primary solvent (see Table 1). Isopropanol is an excellent starting point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: Allow the solution to cool slightly. Begin adding the anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid).
-
Crystallization: Add a few more drops of the primary solvent to just redissolve the turbidity and create a clear, saturated solution. Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| Isopropanol | Diethyl Ether | A very common and effective system for precipitating hydrochloride salts.[5] |
| Ethanol | Ethyl Acetate | Good for moderate polarity differences. |
| Methanol | Acetone | Use with caution, as methanol is a very strong solvent. |
| Water | Acetone/Isopropanol | Use only if the compound is thermally stable and not overly water-soluble. |
Protocol 2: Flash Chromatography using Amine-Modified Mobile Phase
This method is suitable for complex mixtures where impurities have similar polarities to the product.
-
Column Preparation: Select a standard silica gel column. Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 1% Et₃N). Gradually increase the polarity by introducing a more polar solvent (e.g., Methanol + 1% Et₃N). A typical gradient might be from 0% to 15% Methanol in Dichloromethane (with 1% Et₃N maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the primary amine).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.
-
Salt Formation: Convert the resulting pure free base to the hydrochloride salt as described in FAQ Q5.
Protocol 3: Purity Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for analyzing highly polar compounds and is an excellent alternative to reversed-phase HPLC.[6]
-
Column: Use a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic phase). A common choice is a 150 x 4.6 mm, 3.5 µm particle size column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Time 0.0 min: 95% B
-
Time 10.0 min: 60% B
-
Time 10.1 min: 95% B
-
Time 15.0 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile/Water.
Visual Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and method selection.
Caption: General troubleshooting workflow for purification.
Caption: Decision matrix for selecting a purification method.
References
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
-
SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. (2025, December 26). Thermo Fisher Scientific. Retrieved January 23, 2026, from [Link]
- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.). Google Patents.
- Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. (n.d.). Google Patents.
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved January 23, 2026, from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved January 23, 2026, from [Link]
- Preparation method of ranitidine. (n.d.). Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 23, 2026, from [Link]
-
Amine workup. (2022). Reddit. Retrieved January 23, 2026, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. fishersci.com [fishersci.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Methods for 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride
Introduction
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a small, polar organic molecule of interest in pharmaceutical development and chemical synthesis. As with any compound intended for these applications, rigorous analytical characterization is paramount to ensure identity, purity, and quality. This guide provides a comparative overview of the primary analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method is contingent upon the specific analytical objective, whether it be routine quality control, impurity profiling, structural elucidation, or quantitative determination in complex matrices. This document will delve into the theoretical underpinnings of each technique, provide exemplar experimental protocols, and offer a comparative analysis of their respective strengths and limitations in the context of this compound analysis. The insights provided are grounded in established analytical principles for similar small polar molecules and are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.
Analytical Challenges
The chemical structure of this compound presents several analytical challenges. Its high polarity makes it soluble in aqueous solutions but can lead to poor retention on traditional reversed-phase HPLC columns. The primary amine is reactive and can interact with active sites on chromatographic columns, potentially causing peak tailing. Furthermore, the molecule lacks a strong chromophore, which complicates detection by UV-Vis spectrophotometry, a common HPLC detector. For GC-MS, its low volatility and thermal lability necessitate derivatization to enable its transition into the gas phase without degradation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability. For a polar compound like this compound, several HPLC modes can be considered.
Causality Behind Experimental Choices in HPLC
Given the absence of a significant UV-absorbing moiety in the target molecule, direct UV detection at low wavelengths (e.g., < 210 nm) is possible but often suffers from low sensitivity and high baseline noise. Therefore, a more robust approach involves pre-column derivatization to attach a chromophore to the primary amine.[1][2] Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and salicylaldehyde, which impart high UV absorbance or fluorescence to the analyte, dramatically enhancing detection sensitivity.[1][2]
Alternatively, ion chromatography (IC) or ion-pair chromatography can be employed. Ion chromatography separates analytes based on their ionic interactions with a charged stationary phase, making it well-suited for polar and charged molecules.[3] Ion-pair chromatography introduces a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, allowing for its retention on a standard reversed-phase column.[4]
Experimental Protocol: HPLC with Pre-column Derivatization (FMOC-Cl)
This protocol is an illustrative example and would require optimization and validation for routine use.[5]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., water or a water/acetonitrile mixture).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by accurately weighing and dissolving the material in the diluent to a known concentration.
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a clean vial, add 100 µL of a borate buffer (pH ~9).
-
Add 200 µL of a solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30-60 seconds and allow it to react at room temperature for approximately 10-15 minutes.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to react with the excess FMOC-Cl.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a mandatory step.[6][7]
Causality Behind Experimental Choices in GC-MS
The primary amine and the amide group in the target molecule contain active hydrogens that make the compound polar and non-volatile. Derivatization aims to replace these active hydrogens with nonpolar groups, thereby increasing volatility and thermal stability.[6] Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups.[7] This process significantly reduces the polarity and allows the analyte to be vaporized and passed through the GC column.
Experimental Protocol: GC-MS with Silylation
This protocol is a general guideline and requires optimization.
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1-2 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500) to capture the fragment ions of the derivatized analyte.
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis with silylation derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.
Application to this compound
For the target compound, ¹H NMR would be used to confirm the presence and connectivity of all protons. The expected signals would include:
-
A singlet for the methyl group of the methoxy moiety.
-
Triplets for the two methylene groups of the ethyl chain, showing their coupling to each other.
-
A singlet for the methylene group adjacent to the amino group.
-
A broad singlet for the amide proton.
-
A broad singlet for the protons of the ammonium group (from the hydrochloride salt), which may exchange with residual water in the solvent.
¹³C NMR would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. 2D NMR techniques like COSY and HSQC could be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is a good choice for solubilizing the hydrochloride salt, but the amide and amine protons will exchange with deuterium and will not be observed. DMSO-d₆ would allow for the observation of these exchangeable protons.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse program to simplify the spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in structural confirmation.
-
Visualization of NMR Logic
Caption: Logical flow of structural elucidation using NMR spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique will depend on the specific requirements of the analysis.
| Feature | HPLC with Derivatization | GC-MS with Derivatization | NMR Spectroscopy |
| Primary Application | Quantitative analysis, purity determination, impurity profiling | Identification, quantification of volatile impurities, structural confirmation | Structural elucidation, identity confirmation, quantification |
| Sample Throughput | High | Medium | Low |
| Sensitivity | High (with appropriate detector) | Very High | Low |
| Quantitative Accuracy | Excellent | Good to Excellent | Good (requires internal standard) |
| Destructive | Yes | Yes | No |
| Ease of Use | Moderate | Moderate to Complex | Complex |
| Instrumentation Cost | Moderate | High | Very High |
| Derivatization | Often required for detection | Required for volatility | Not required |
Conclusion
The analysis of this compound can be effectively achieved using HPLC, GC-MS, and NMR spectroscopy. For routine quality control and quantification, HPLC with pre-column derivatization offers a robust and sensitive method. GC-MS with derivatization is a powerful tool for identification and can be particularly useful for identifying and quantifying volatile or semi-volatile impurities. NMR spectroscopy remains the gold standard for unequivocal structural confirmation and is invaluable during chemical synthesis and for reference standard characterization.
A comprehensive analytical strategy for this compound would likely involve the use of NMR for initial structural verification of a reference standard. Subsequently, a validated HPLC method would be developed for routine purity and assay testing. GC-MS could be employed as a complementary technique for impurity profiling, especially for those impurities that are not amenable to HPLC analysis. The principles and protocols outlined in this guide provide a solid foundation for the development of specific, validated analytical methods for this compound, ensuring its quality and suitability for its intended application.
References
-
Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link]
-
Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Available at: [Link]
-
Wikipedia. (n.d.). Ion chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
-
LCGC International. (2014). Ion Chromatography in Practice. Available at: [Link]
-
PubMed Central. (n.d.). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Available at: [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ion chromatography - Wikipedia [en.wikipedia.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety Concerns and Hazard Assessment
Based on the hazard profiles of analogous acetamide compounds, 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride should be treated as a hazardous substance with the potential to cause significant irritation and damage upon contact.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Similar acetamide compounds are known to cause skin irritation, and in some cases, severe burns.[1][3][4] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][4]
-
Carcinogenicity: Some acetamides are suspected of causing cancer.[5] Therefore, it is prudent to handle this compound with the assumption of potential carcinogenicity and minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations. The selection of appropriate PPE is a critical step in risk mitigation.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloving recommended), Lab coat, Chemical splash goggles, Face shield | To prevent skin and eye contact with the solid material and to protect against inhalation of fine particulates. |
| Solution Preparation | Nitrile gloves, Lab coat, Chemical splash goggles, Face shield | Protects against splashes of the chemical in solution, which can be readily absorbed through the skin or cause eye damage. |
| Conducting Reactions | Nitrile gloves, Lab coat, Chemical splash goggles | Standard protection for handling chemical reactions. The use of a fume hood is mandatory. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), Disposable lab coat or apron, Chemical splash goggles, Face shield, Respiratory protection (as needed) | Enhanced protection is necessary during spill cleanup due to the increased risk of exposure to a larger quantity of the material. |
Engineering Controls: Creating a Safe Workspace
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1] All operations that may generate dust, aerosols, or vapors, including weighing, dissolving, and transferring, must be conducted within a fume hood to minimize the risk of inhalation.
Additional Engineering Controls:
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area in case of accidental exposure.[6]
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Pre-Handling Checklist:
- Verify that the chemical fume hood is certified and functioning correctly.
- Ensure that an appropriate spill kit is readily available.
- Confirm the location and accessibility of the nearest eyewash station and safety shower.
- Don the required PPE as outlined in the table above.
2. Weighing the Compound:
- Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
- Use a disposable weighing boat to avoid contamination of the balance.
- Handle the container with care to avoid generating dust.
3. Preparing Solutions:
- Add the solid compound slowly to the solvent to avoid splashing.
- Keep the container covered as much as possible during dissolution.
- If heating is required, use a controlled heating mantle and monitor the process closely.
4. Post-Handling Procedures:
- Thoroughly clean the work area after use.
- Decontaminate any reusable equipment.
- Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
- Wash hands thoroughly with soap and water after removing PPE.[5][7]
Spill and Waste Management
Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container.[2][6][8] Avoid raising dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Waste Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][2][8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
